molecular formula C₁₇H₁₆ClNO₅S B1146089 Asenapine 11-Hydroxysulfate-13CD3 CAS No. 1391745-00-8

Asenapine 11-Hydroxysulfate-13CD3

Cat. No.: B1146089
CAS No.: 1391745-00-8
M. Wt: 381.83
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Description

Asenapine 11-Hydroxysulfate-13CD3 (CAS: 1391745-00-8) is a stable isotopically labeled metabolite of the atypical antipsychotic drug asenapine. It is specifically modified with one ¹³C atom and three deuterium (D₃) atoms at designated positions, enhancing its utility as an internal standard in quantitative mass spectrometry-based pharmacokinetic studies. This compound is a phase II metabolite formed via sulfation of the hydroxylated parent drug, a critical pathway in asenapine’s biotransformation .

Properties

CAS No.

1391745-00-8

Molecular Formula

C₁₇H₁₆ClNO₅S

Molecular Weight

381.83

Synonyms

(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 5-(hydrogen sulfate)

Origin of Product

United States

Preparation Methods

The preparation of Asenapine 11-Hydroxysulfate-13CD3 involves several synthetic routes and reaction conditions. One method includes the synthesis of Asenapine followed by its hydroxylation and subsequent sulfation to obtain Asenapine 11-Hydroxysulfate. The isotope labeling with 13CD3 is achieved through specific chemical reactions that incorporate the isotopic label into the compound .

Chemical Reactions Analysis

Asenapine 11-Hydroxysulfate-13CD3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Asenapine 11-Hydroxysulfate-13CD3 has several scientific research applications:

Mechanism of Action

Asenapine 11-Hydroxysulfate-13CD3 exerts its effects through its interaction with various molecular targets and pathways. Asenapine is a serotonin, dopamine, noradrenaline, and histamine antagonist. It shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism, which enhances dopamine and acetylcholine efflux in the brain. This mechanism helps in improving cognitive function and reducing negative symptoms in patients with schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₇H₁₆ClNO₅S (incorporating ¹³C and D₃ isotopes)
  • Molecular Weight : 381.83 g/mol
  • Parent Compound: Asenapine (C₁₇H₁₆ClNO)
  • Role : Used as a reference standard to track sulfate-conjugated metabolites in biological matrices, ensuring analytical precision in drug monitoring .

Comparison with Structurally Similar Compounds

Asenapine 11-Hydroxysulfate-13CD3 is compared below with isotopic analogs and other metabolites to highlight structural, functional, and analytical distinctions.

Structural and Isotopic Variants

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Asenapine (Parent) C₁₇H₁₆ClNO 285.77 85650-56-2 Base structure; antipsychotic activity
Asenapine-d₇ C₁₇H₉D₇ClNO 292.81 N/A Seven deuterium atoms for MS detection
Asenapine-¹³C,d₃ C₁₆¹³CH₁₃D₃ClNO 289.78 N/A Isotopic labeling for metabolic tracing
Asenapine 11-Hydroxysulfate-¹³CD₃ C₁₇H₁₆ClNO₅S (¹³C/D₃-labeled) 381.83 1391745-00-8 Sulfate conjugate with isotopic labels
Asenapine N-β-D-Glucuronide C₂₃H₂₂ClNO₉ 579.93 1391745-10-0 Glucuronide conjugate; polar metabolite
Asenapine N-Oxide C₁₇H₁₆ClNO₂ 301.77 128949-51-9 Oxidized metabolite; altered polarity

Key Analytical and Functional Differences

  • Isotopic Labeling: Asenapine 11-Hydroxysulfate-¹³CD₃ incorporates non-radioactive isotopes (¹³C and D₃) to minimize spectral interference in mass spectrometry, unlike non-labeled analogs like Asenapine 11-Hydroxysulfate (CAS: 1399103-21-9) .
  • Metabolic Pathway : Sulfation (phase II) differentiates it from glucuronidated metabolites (e.g., Asenapine N-β-D-Glucuronide), which exhibit higher molecular weights and distinct chromatographic retention times .
  • Stability : The sulfate conjugate is more polar and water-soluble than the parent drug, facilitating renal excretion. In contrast, deuterated variants (e.g., Asenapine-d₇) retain lipophilicity but improve detection sensitivity .

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